5-nitro-N-2-pyrimidinyl-2-furamide
Description
This article focuses on compounds such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and related hydrazine derivatives, providing a framework to infer properties of the pyrimidinyl analog .
Properties
IUPAC Name |
5-nitro-N-pyrimidin-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-8(12-9-10-4-1-5-11-9)6-2-3-7(17-6)13(15)16/h1-5H,(H,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHGOPIQDAYFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Key structural differences among nitrofuran derivatives influence their biological activity:
| Compound Name | Core Structure | Substituent/Functional Group | Heterocyclic Ring |
|---|---|---|---|
| FANFT | 5-nitro-2-furyl | Formamide | Thiazole |
| Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide | 5-nitro-2-furyl | Hydrazide | Thiazole |
| 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine | 5-nitro-2-furyl | Acetamido | Oxadiazine |
| 2-Hydrazino-4-(4-nitrophenyl)thiazole | 4-nitrophenyl | Hydrazino | Thiazole |
Metabolic Pathways
- FANFT : Metabolized via prostaglandin endoperoxide synthetase (PGHS)-mediated cooxidation, requiring fatty acids (e.g., arachidonic acid). Inhibited by NSAIDs like indomethacin .
- Oxadiazine Derivatives : Unique metabolism leading to hemangioendothelial sarcomas, suggesting activation via alternative oxidative pathways .
Carcinogenic Profiles
Mechanistic Insights
- Nitro Group Role: The 5-nitro-2-furyl moiety is critical for carcinogenicity, likely generating reactive intermediates (e.g., nitroso derivatives) during metabolism .
- Heterocyclic Ring Impact: Thiazole rings (FANFT) favor bladder carcinogenicity. Oxadiazine rings shift toxicity to vascular tissues (e.g., liver sarcomas) .
Key Research Findings
Species-Specific Sensitivity
Acute vs. Chronic Toxicity
Inhibitor Studies
- PGHS inhibitors (e.g., indomethacin) block FANFT metabolism, suggesting therapeutic strategies to mitigate bladder cancer risk .
Implications for 5-Nitro-N-2-Pyrimidinyl-2-Furamide
While direct data on This compound are lacking, structural parallels suggest:
- Metabolism : Likely PGHS-dependent if retaining a formamide group; pyrimidine may alter binding affinity.
- Carcinogenicity: Potential shift in target organs (e.g., gastrointestinal or vascular systems) compared to thiazole analogs.
- Toxicity Profile : Acute toxicity may resemble hydrazide derivatives if reactive intermediates are formed rapidly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
